N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-21(20,18-12-15-7-3-4-10-17-15)16-9-8-13-5-1-2-6-14(13)11-16/h1-11,18H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNPZXLJLAZBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333002 | |
| Record name | N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312594-33-5 | |
| Record name | N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
From Sodium 2-Naphthalenesulfonate
Procedure :
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Sodium 2-naphthalenesulfonate (1.5 mol) is reacted with phosphorus oxychloride (5 mol) in chloroform at 90°C for 9 hours.
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Excess reagents are removed via distillation, yielding naphthalene-2-sulfonyl chloride with 95.8% efficiency .
Reaction Conditions :
Alternative Halogenation Methods
Naphthalene-2-sulfonyl chloride can also be synthesized via chlorosulfonation of naphthalene using chlorosulfonic acid, though this method is less commonly reported in recent literature.
Synthesis of N-(Pyridin-2-ylmethyl)naphthalene-2-sulfonamide
The target compound is synthesized through a nucleophilic substitution reaction between naphthalene-2-sulfonyl chloride and pyridin-2-ylmethylamine.
Standard Sulfonamide Coupling
Procedure :
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Reagents :
-
Steps :
Optimized Variations
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Solvent-Free Synthesis : Using ZnO nanoparticles as catalysts under neat conditions improves atom economy and reduces waste.
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Microwave Assistance : Reduces reaction time from hours to minutes but may lower yields (e.g., 29% in heteroaryl amine reactions).
Reaction Mechanism and Kinetics
The reaction follows a two-step mechanism:
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Formation of Sulfonate Intermediate : The amine attacks the electrophilic sulfur in sulfonyl chloride, displacing chloride.
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Deprotonation : The base neutralizes HCl, shifting equilibrium toward product formation.
Kinetic Notes :
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Rate increases with polar aprotic solvents (e.g., DCM, THF) due to improved nucleophilicity of the amine.
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Excess amine (1.1–1.5 equiv) ensures complete conversion of sulfonyl chloride.
Purification and Characterization
Work-Up Strategies
Analytical Data
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¹H NMR (CDCl₃) : δ 8.50 (s, 1H, NH), 8.25–7.60 (m, 10H, aromatic), 4.45 (s, 2H, CH₂).
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LC-MS : [M+H]⁺ = 298.4 m/z, consistent with molecular formula C₁₆H₁₄N₂O₂S.
Industrial and Scalability Considerations
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Continuous Flow Reactors : Enhance safety and efficiency for large-scale production.
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Catalyst Recycling : ZnO nanoparticles or CsF-Celite can be reused for >5 cycles without yield loss.
Challenges and Limitations
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Amine Availability : Pyridin-2-ylmethylamine must be synthesized or sourced commercially, adding cost.
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By-Products : Trace HCl or unreacted sulfonyl chloride require rigorous purification.
Comparison of Methods
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Chemical Synthesis
N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions, including:
- Condensation Reactions : It can react with aldehydes or ketones to form imines or other derivatives, enhancing its chemical versatility.
- Ligand Formation : The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes which are pivotal in catalysis and material science.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific enzymes by binding to their active sites, which can lead to therapeutic effects against various diseases. Notably:
- Antimicrobial Properties : this compound exhibits bacteriostatic effects by inhibiting dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This property makes it effective against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory and Anticancer Activities
The compound has shown promise in medical research for its anti-inflammatory and anticancer properties:
- Nitric Oxide Donor : It enhances nitric oxide concentrations at tumor sites, potentially reversing prostate cancer resistance to chemotherapy and improving tumor response to anticancer drugs.
- Cellular Effects : Studies have demonstrated that it influences cell signaling pathways, gene expression, and cellular metabolism, promoting cancer cell death through various mechanisms .
Industrial Applications
In the industrial sector, this compound is utilized for developing specialty chemicals and materials. Its unique structural features allow it to participate in creating innovative products with specific properties tailored for various applications.
Case Studies
Several case studies illustrate the effectiveness of this compound in different contexts:
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide with structurally related sulfonamides, focusing on substitutions, physicochemical properties, and biological activities.
Substituent Variations on the Sulfonamide Nitrogen
- Pyridine vs. Quinoline Derivatives: N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide (HQSMP) replaces the naphthalene group with quinoline, enhancing π-π stacking interactions. This modification increases solubility in polar aprotic solvents like DMF but reduces aqueous solubility, a trait critical for pharmaceutical applications .
- Benzylpiperidine Derivatives :
Compounds such as N-((1-benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide exhibit potent butyrylcholinesterase (BChE) inhibition due to the benzylpiperidine group, which facilitates hydrophobic interactions with enzyme active sites. The bulkier substituent improves binding affinity compared to the smaller pyridin-2-ylmethyl group . - Chlorinated Dihydroquinazoline Derivatives :
PR31 (N-(5-chloro-3,4-dihydroquinazolin-2-yl)naphthalene-2-sulfonamide) and PR33 (N-(7-chloro-3,4-dihydroquinazolin-2-yl)naphthalene-2-sulfonamide) demonstrate how chlorine positioning affects melting points (192–195°C for PR31 vs. 220–222°C for PR33) and receptor selectivity, particularly for 5-HT6 receptors .
Positional Isomerism on the Naphthalene Ring
- Naphthalene-1-sulfonamide vs. Naphthalene-2-sulfonamide: N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide (17c) highlights the impact of sulfonamide positioning.
Aromatic and Functional Group Modifications
- Phenoxy and Methoxy Substituents: N-[2-(4-methoxyphenoxy)ethyl]naphthalene-2-sulfonamide incorporates methoxy and ether groups, enhancing hydrophilicity and hydrogen-bonding capacity. Such modifications are critical for optimizing pharmacokinetic properties .
- Extended Aromatic Systems: N-(4-phenoxyphenyl)naphthalene-2-sulfonamide features additional phenyl rings, increasing molecular weight (375.44 g/mol) and density (1.325 g/cm³), which may improve membrane permeability via enhanced lipophilicity .
Table 1: Comparative Physicochemical Data
Key Research Findings
- Enzyme Inhibition : Benzylpiperidine-containing analogs exhibit superior BChE inhibition due to optimal hydrophobic and steric complementarity with the enzyme’s active site .
- Receptor Selectivity : Chlorine position in dihydroquinazoline derivatives (e.g., PR31 vs. PR33) fine-tunes 5-HT6 receptor affinity, highlighting the role of substituent placement .
- Solubility Challenges : Most naphthalene-sulfonamide derivatives show poor aqueous solubility but high stability in organic solvents, necessitating formulation strategies for drug delivery .
Biological Activity
N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly against various pathogens and in cancer treatment. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Properties
This compound is characterized by the presence of a naphthalene ring and a pyridine moiety, which contribute to its pharmacological properties. The sulfonamide group is known for its ability to inhibit certain enzymes and has been widely used in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit carbonic anhydrases and other enzymes critical for pathogen survival. This inhibition can lead to decreased virulence in pathogens like Leishmania donovani, a causative agent of visceral leishmaniasis .
- Modulation of Immune Response : The compound has been shown to enhance the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages infected with Leishmania. This immune modulation can improve the host's ability to combat infections .
- Cytokine Production : Treatment with this compound increases the levels of pro-inflammatory cytokines such as IL-12 and TNF-α, which are crucial for an effective immune response against intracellular pathogens .
Efficacy Against Leishmania donovani
A notable study evaluated the efficacy of this compound against both promastigote and amastigote forms of Leishmania donovani. The compound was tested in vitro and showed significant activity:
- Inhibition Concentration : The compound demonstrated effective inhibition at concentrations as low as 20 μg/mL.
- Combination Therapy : When used in combination with amphotericin B (AmB), it enhanced the drug's efficacy against AmB-resistant strains .
Antioxidant Activity
The antioxidant properties of this compound were assessed using various assays:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 52.77 |
| ABTS Radical Scavenging | 86.21 |
| β-Carotene Bleaching Test | Not specified |
These results indicate that the compound possesses moderate antioxidant activity, which could contribute to its therapeutic effects by reducing oxidative stress in cells .
Case Studies
- Visceral Leishmaniasis Treatment : A clinical study highlighted the potential of this compound as an adjunct therapy for visceral leishmaniasis. Patients treated with the compound alongside standard therapies showed improved outcomes compared to those receiving standard treatment alone .
- Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that while some sulfonamide derivatives exhibit anticancer properties, this compound did not show significant antiproliferative effects across tested tumor types, suggesting a more targeted mechanism against specific pathogens rather than broad-spectrum anticancer activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Synthesis typically involves coupling naphthalene-2-sulfonyl chloride with pyridinylmethylamine derivatives. Key steps include:
- Nucleophilic substitution : React naphthalene-2-sulfonyl chloride with 2-(aminomethyl)pyridine in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Temperature control : Maintain 0–5°C during initial mixing to minimize side reactions, then warm to room temperature for completion .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity and purity of this compound?
- 1H/13C NMR :
- Pyridine protons : Look for aromatic signals at δ 8.4–8.6 ppm (meta and para protons) and δ 7.2–7.5 ppm (ortho protons) .
- Sulfonamide NH : A broad singlet near δ 5.5–6.0 ppm (exchangeable proton) .
- IR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and NH bending near 3300–3450 cm⁻¹ .
- Mass spectrometry : Molecular ion peak (M⁺) matching the molecular formula (C₁₆H₁₄N₂O₂S; MW 298.36 g/mol) .
Q. What in vitro assays are suitable for initial evaluation of the compound’s biological activity?
- Enzyme inhibition : Test against targets like carbonic anhydrase or cholinesterases using fluorometric/colorimetric assays (e.g., Ellman’s reagent for acetylcholinesterase) .
- Antimicrobial screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation and binding interactions?
- Data collection : Use synchrotron radiation or Cu Kα sources for high-resolution data. Collect multiple datasets to account for absorption anisotropy .
- Refinement : Employ SHELXL for small-molecule refinement. Apply empirical corrections (e.g., spherical harmonics) to model anisotropic displacement .
- Binding analysis : If co-crystallized with a target enzyme (e.g., butyrylcholinesterase), analyze hydrogen bonds (e.g., sulfonamide NH to active-site residues) and π-π stacking (pyridine-naphthalene interactions) .
Q. How do structural modifications (e.g., substituents on pyridine/naphthalene) influence bioactivity?
- SAR studies :
- Pyridine substitution : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the pyridine’s para position enhances enzyme inhibition but may reduce solubility .
- Naphthalene modification : Fluorination at position 1 increases lipophilicity and blood-brain barrier penetration .
- Computational modeling : Perform docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes and stability .
Q. How can researchers reconcile contradictions in experimental data (e.g., inconsistent enzyme inhibition results)?
- Control experiments : Verify assay conditions (pH, ionic strength) and compound stability (HPLC post-assay) .
- Crystallographic validation : Compare ligand-bound vs. apo enzyme structures to identify conformational changes affecting activity .
- Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) impacting reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
